molecular formula C10H10N2O B169492 (5-phenyl-1H-pyrazol-3-yl)methanol CAS No. 179057-19-3

(5-phenyl-1H-pyrazol-3-yl)methanol

Cat. No. B169492
M. Wt: 174.2 g/mol
InChI Key: QWRIGBFLNPXQDK-UHFFFAOYSA-N
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Patent
US08507472B2

Procedure details

At 20° C., 6.1 ml of thionyl chloride and 10 drops of dimethylformamide are added to a solution of 7.3 g (42.0 mmol) of (3-phenyl-1H-pyrazol-5-yl)methanol in 220 ml of dichloromethane. The mixture is then boiled under reflux for 12 h. The solvent is then removed from the reaction mixture. The residue is taken up in 100 ml of dichloromethane, and a saturated sodium bicarbonate solution is added to the mixture until a pH of from 6 to 7 is established. The mixture is then freed from the solvent under reduced pressure and dried. This gives 5.65 g of the desired product which is reacted further without further purification; log P(HCOOH): 2.05 with MS (ESI): 193.1/195.1 ([M+H]+).
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
P(HCOOH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([C:11]2[CH:15]=[C:14]([CH2:16]O)[NH:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CN(C)C=O.ClCCl>[Cl:3][CH2:16][C:14]1[NH:13][N:12]=[C:11]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
220 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
P(HCOOH)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed from the reaction mixture
ADDITION
Type
ADDITION
Details
a saturated sodium bicarbonate solution is added to the mixture until a pH of from 6 to 7
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This gives 5.65 g of the desired product which is reacted further without further purification

Outcomes

Product
Name
Type
Smiles
ClCC1=CC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.